

## Application Notes and Protocols for D-Glucose-18O-1 Based Metabolomics

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Compound of Interest		
Compound Name:	D-Glucose-18O-1	
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#### Introduction

Stable isotope tracing has become an indispensable tool in metabolomics for elucidating metabolic pathways and quantifying fluxes. **D-Glucose-18O-1**, a non-radioactive, stable isotope-labeled form of glucose, offers a powerful approach to trace the flow of oxygen atoms from glucose through central carbon metabolism. This technique is particularly valuable for investigating glycolysis, the tricarboxylic acid (TCA) cycle, and related pathways. The incorporation of the heavy oxygen isotope (18O) into downstream metabolites can be accurately quantified using mass spectrometry, providing critical insights into cellular metabolism in various physiological and pathological states.

These application notes provide detailed protocols for sample preparation in **D-Glucose-180-1** based metabolomics studies, from cell culture and labeling to metabolite extraction and preparation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

## **Experimental Workflow Overview**

The overall experimental workflow for a **D-Glucose-18O-1** based metabolomics study is depicted below. The process begins with culturing cells in a medium containing the <sup>18</sup>O-labeled glucose, followed by rapid quenching of metabolic activity, extraction of intracellular metabolites, and subsequent derivatization for GC-MS analysis.





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Figure 1: Experimental workflow for **D-Glucose-180-1** metabolomics.

## Key Experimental Protocols Protocol 1: Cell Culture and D-Glucose-18O-1 Labeling

This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.

#### Materials:

- Mammalian cell line of interest
- Complete growth medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS), dialyzed
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution
- **D-Glucose-180-1** (Cambridge Isotope Laboratories, Inc. or equivalent)
- Glucose-free corresponding growth medium
- Cell culture plates or flasks

#### Procedure:



- Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of labeling. Culture cells in complete growth medium at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Preparation of Labeling Medium: Prepare the **D-Glucose-18O-1** labeling medium by supplementing glucose-free medium with **D-Glucose-18O-1** to the desired final concentration (typically the same as the standard medium, e.g., 25 mM). Also, add dialyzed FBS and penicillin-streptomycin. Pre-warm the labeling medium to 37°C.
- Media Exchange and Labeling:
  - Aspirate the complete growth medium from the cells.
  - Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled glucose.
  - Add the pre-warmed **D-Glucose-180-1** labeling medium to the cells.
  - Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the <sup>18</sup>O label into downstream metabolites. The optimal labeling time will depend on the metabolic pathway of interest.

## Protocol 2: Rapid Quenching of Metabolism and Metabolite Extraction

Rapidly halting all enzymatic activity is crucial to capture an accurate snapshot of the metabolome.

#### Materials:

- Liquid nitrogen
- Ice-cold 80% methanol (-80°C)
- Cell scraper
- Microcentrifuge tubes



#### Procedure:

- Quenching:
  - Remove the cell culture plate from the incubator.
  - Immediately aspirate the labeling medium.
  - Quickly place the plate on a level surface in a liquid nitrogen bath to flash-freeze the cells and instantly quench metabolism.
- Metabolite Extraction:
  - Remove the plate from the liquid nitrogen.
  - Immediately add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).
  - Place the plate on dry ice and use a cell scraper to scrape the frozen cells into the methanol.
  - Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
  - Vortex the tubes vigorously for 30 seconds.
  - Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
  - Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
  - The metabolite extracts can be stored at -80°C until derivatization and GC-MS analysis.

### **Protocol 3: Derivatization for GC-MS Analysis**

For GC-MS analysis, polar metabolites such as organic acids and sugars need to be chemically derivatized to increase their volatility. A common method is two-step methoximation and silylation.

#### Materials:



- Metabolite extract (from Protocol 2)
- SpeedVac or nitrogen evaporator
- Methoxyamine hydrochloride in pyridine (20 mg/mL)
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
- Heating block or oven
- GC-MS autosampler vials with inserts

#### Procedure:

- Drying: Dry the metabolite extract to completeness using a SpeedVac or a gentle stream of nitrogen.
- Methoximation:
  - Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract.
  - Vortex for 1 minute.
  - Incubate at 30°C for 90 minutes with shaking. This step protects aldehyde and keto groups.
- Silylation:
  - Add 80 μL of MSTFA + 1% TMCS to the sample.
  - Vortex for 1 minute.
  - Incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups.
- Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.



# Data Presentation: Quantitative Analysis of <sup>18</sup>O Incorporation

Following GC-MS analysis, the mass isotopomer distribution (MID) of key metabolites is determined. The incorporation of <sup>18</sup>O results in a mass shift of +2 atomic mass units (amu) for each incorporated <sup>18</sup>O atom in the TMS-derivatized fragments. The table below presents representative data for the fractional enrichment of selected metabolites in the glycolysis and TCA cycle pathways after 24 hours of labeling with **D-Glucose-18O-1**.

Metabolite	Pathway	M+0 (Unlabeled)	M+2 ( <sup>18</sup> O <sub>1</sub> )	M+4 ( <sup>18</sup> O <sub>2</sub> )	M+6 ( <sup>18</sup> O <sub>3</sub> )
Glucose-6- phosphate	Glycolysis	5%	95%	0%	0%
Fructose-6- phosphate	Glycolysis	6%	94%	0%	0%
3- Phosphoglyc erate	Glycolysis	10%	90%	0%	0%
Pyruvate	Glycolysis	85%	15%	0%	0%
Lactate	Fermentation	88%	12%	0%	0%
Citrate	TCA Cycle	75%	20%	5%	0%
α- Ketoglutarate	TCA Cycle	80%	18%	2%	0%
Succinate	TCA Cycle	82%	16%	2%	0%
Fumarate	TCA Cycle	83%	15%	2%	0%
Malate	TCA Cycle	80%	17%	3%	0%

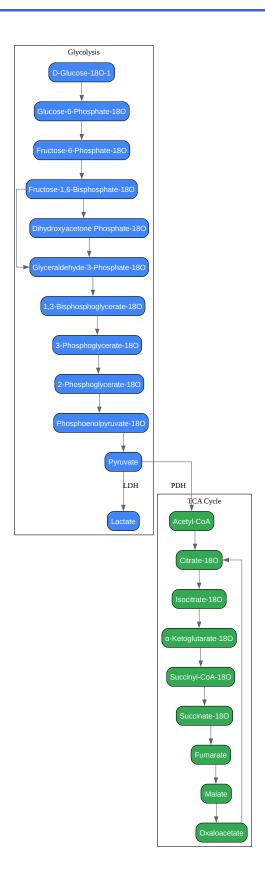
Note: The data presented in this table is representative and intended for illustrative purposes. Actual fractional enrichments will vary depending on the cell line, experimental conditions, and labeling duration.



## **Visualization of Metabolic Pathways**

The following diagram illustrates the entry of **D-Glucose-18O-1** into central carbon metabolism and the subsequent incorporation of the <sup>18</sup>O label into key intermediates of glycolysis and the TCA cycle.





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